Cas no 296770-69-9 (6-ethyl-2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-ol)

6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a pyrazolopyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a fused pyrazole-pyrimidine core, substituted with ethyl, methyl, and phenyl groups, which may influence its biological activity and binding affinity. The presence of the hydroxyl group at the 7-position enhances its potential for derivatization, making it a versatile intermediate in synthetic chemistry. This compound exhibits stability under standard conditions and demonstrates favorable solubility in common organic solvents, facilitating further chemical modifications. Its well-defined molecular architecture makes it a candidate for studies in medicinal chemistry, particularly in the development of kinase inhibitors or antimicrobial agents.
6-ethyl-2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-ol structure
296770-69-9 structure
Product name:6-ethyl-2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-ol
CAS No:296770-69-9
MF:C16H17N3O
MW:267.325683355331
CID:6406951
PubChem ID:683048

6-ethyl-2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-ol Chemical and Physical Properties

Names and Identifiers

    • 6-ethyl-2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-ol
    • Oprea1_632863
    • 6-ethyl-2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
    • HMS2849B17
    • CHEMBL1478196
    • F0905-2634
    • 6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
    • 296770-69-9
    • SR-01000513328-1
    • AKOS003746758
    • Z440824888
    • 6-Ethyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol
    • SR-01000513328
    • SMR000523316
    • MLS001206229
    • AKOS000276367
    • 6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one
    • Pyrazolo[1,5-a]pyrimidin-7-ol, 6-ethyl-2,5-dimethyl-3-phenyl-
    • Inchi: 1S/C16H17N3O/c1-4-13-10(2)17-15-14(12-8-6-5-7-9-12)11(3)18-19(15)16(13)20/h5-9,20H,4H2,1-3H3
    • InChI Key: HKRODORCYOWYMY-UHFFFAOYSA-N
    • SMILES: C12=C(C3=CC=CC=C3)C(C)=NN1C(O)=C(CC)C(C)=N2

Computed Properties

  • Exact Mass: 267.137162174g/mol
  • Monoisotopic Mass: 267.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 536
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 44.7Ų

Experimental Properties

  • Density: 1.21±0.1 g/cm3(Predicted)
  • pka: 6.03±0.53(Predicted)

6-ethyl-2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0905-2634-1mg
6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
296770-69-9 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0905-2634-2μmol
6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
296770-69-9 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F0905-2634-40mg
6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
296770-69-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0905-2634-5μmol
6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
296770-69-9 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0905-2634-4mg
6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
296770-69-9 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F0905-2634-3mg
6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
296770-69-9 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F0905-2634-10μmol
6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
296770-69-9 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0905-2634-2mg
6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
296770-69-9 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F0905-2634-20μmol
6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
296770-69-9 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0905-2634-25mg
6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
296770-69-9 90%+
25mg
$109.0 2023-07-28

Additional information on 6-ethyl-2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-ol

6-Ethyl-2,5-Dimethyl-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-Ol: A Comprehensive Overview

The compound with CAS No. 296770-69-9, commonly referred to as 6-Ethyl-2,5-Dimethyl-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-Ol, is a structurally complex organic molecule belonging to the pyrazolo[1,5-a]pyrimidine class. This class of compounds has garnered significant attention in the fields of medicinal chemistry and pharmacology due to their potential as bioactive agents. The molecule's unique structure incorporates a pyrazolo[1,5-a]pyrimidine core with substituents at positions 2, 3, 5, and 7. These substituents include an ethyl group at position 6, methyl groups at positions 2 and 5, and a phenyl group at position 3. The hydroxyl group at position 7 further enhances the compound's functional diversity.

Recent studies have highlighted the antitumor activity of 6-Ethyl-2,5-Dimethyl-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-Ol, particularly in targeting specific cancer cell lines. Researchers have demonstrated that this compound exhibits selective cytotoxicity against various human cancer cells while showing reduced toxicity toward normal cells. This selectivity is attributed to the compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

In addition to its antitumor properties, 6-Ethyl-2,5-Dimethyl-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-Ol has also been investigated for its potential antiviral activity. Preclinical studies suggest that this compound may inhibit viral replication by targeting essential viral enzymes or by modulating host cell factors that facilitate viral entry and propagation. These findings underscore its potential as a lead compound for the development of novel antiviral therapies.

The synthesis of 6-Ethyl-2,5-Dimethyl-3-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrimidin derivatives has been optimized through various methodologies. One prominent approach involves the use of microwave-assisted synthesis to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, enabling the rapid construction of complex heterocyclic frameworks like pyrazolo[1,5-a]pyrimidine.

Moreover, computational studies have provided valuable insights into the molecular interactions of 6-Ethyl-pyrazolo[1,5-a]pyrimidine derivatives with their target proteins. Docking simulations have revealed that these compounds can form favorable interactions with key residues in enzyme active sites or receptor binding pockets. Such findings are critical for guiding further optimization efforts aimed at improving potency and selectivity.

Looking ahead, the development of CAS No. 296770–69–9 derivatives as therapeutic agents holds immense promise. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to explore its potential in treating a wide range of diseases. As research progresses, it is anticipated that this compound will play a pivotal role in advancing personalized medicine and improving patient outcomes.

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